Methyl 2-oxo-4-(thiophen-2-yl)but-3-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-oxo-4-(thiophen-2-yl)but-3-enoate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Vorbereitungsmethoden
The synthesis of methyl 2-oxo-4-(thiophen-2-yl)but-3-enoate can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with α,β-unsaturated carbonyl compounds under basic conditions . Industrial production methods often utilize large-scale condensation reactions with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Methyl 2-oxo-4-(thiophen-2-yl)but-3-enoate undergoes various chemical reactions, including:
Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, sodium borohydride, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methyl 2-oxo-4-(thiophen-2-yl)but-3-enoate has several scientific research applications:
Wirkmechanismus
The mechanism of action of methyl 2-oxo-4-(thiophen-2-yl)but-3-enoate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-oxo-4-(thiophen-2-yl)but-3-enoate can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: A cough suppressant containing a thiophene nucleus.
These compounds share the thiophene ring structure but differ in their specific substitutions and biological activities, highlighting the versatility and uniqueness of this compound .
Eigenschaften
CAS-Nummer |
105213-29-4 |
---|---|
Molekularformel |
C9H8O3S |
Molekulargewicht |
196.22 g/mol |
IUPAC-Name |
methyl 2-oxo-4-thiophen-2-ylbut-3-enoate |
InChI |
InChI=1S/C9H8O3S/c1-12-9(11)8(10)5-4-7-3-2-6-13-7/h2-6H,1H3 |
InChI-Schlüssel |
NPZKXVLOQYHGCJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=O)C=CC1=CC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.